molecular formula C10H8F2O B14838455 (2,2-Difluorocyclopropyl)(phenyl)methanone

(2,2-Difluorocyclopropyl)(phenyl)methanone

Cat. No.: B14838455
M. Wt: 182.17 g/mol
InChI Key: QPUKVHFVGOACIT-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)(phenyl)methanone is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol It is a member of the cyclopropyl ketone family, characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a phenyl group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopropyl)(phenyl)methanone typically involves the reaction of aryl vinyl ketones with anhydrous sodium fluoride in the presence of a solvent such as m-xylene . The reaction conditions often require a nitrogen atmosphere and refluxing for several hours to ensure complete conversion. The product is then purified using silica-gel column chromatography with a hexane/ethyl acetate mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism by which (2,2-Difluorocyclopropyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical activities. The cyclopropyl ring’s strain energy also contributes to its reactivity, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluorocyclopropyl)(phenyl)methanone is unique due to the presence of both the cyclopropyl ring and the fluorine atoms, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

(2,2-difluorocyclopropyl)-phenylmethanone

InChI

InChI=1S/C10H8F2O/c11-10(12)6-8(10)9(13)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

QPUKVHFVGOACIT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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